butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate
Overview
Description
Butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate, also known as BIIB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In neurodegenerative diseases, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been found to activate the Nrf2/ARE pathway, which is involved in the protection of neurons from oxidative stress. In microbial infections, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to disrupt the cell membrane and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been found to have various biochemical and physiological effects. In cancer cells, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been found to reduce oxidative stress and inflammation. In microbial infections, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to disrupt the cell membrane and inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate in lab experiments is its potency and specificity. butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been found to have high potency against cancer cells and certain microbial infections, and it has been shown to have low toxicity in normal cells. However, one limitation of using butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate in lab experiments is its solubility. butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate is poorly soluble in water, which may limit its use in certain assays and experiments.
Future Directions
There are several future directions for the study of butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate. One direction is to further investigate its potential applications in cancer research, neurodegenerative diseases, and microbial infections. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, improving the solubility of butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate may enhance its usefulness in lab experiments and potential clinical applications.
Scientific Research Applications
Butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and microbial infections. In cancer research, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative diseases, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been found to have neuroprotective effects and may be a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. In microbial infections, butyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has been shown to have antibacterial and antifungal properties.
properties
IUPAC Name |
butyl 4-[(4-iodo-1H-pyrazole-5-carbonyl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16IN3O3/c1-2-3-8-22-15(21)10-4-6-11(7-5-10)18-14(20)13-12(16)9-17-19-13/h4-7,9H,2-3,8H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEARWODWKQMCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.